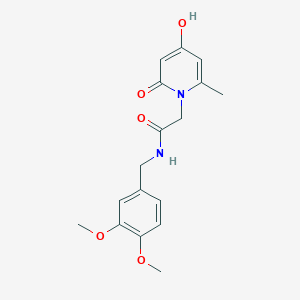![molecular formula C16H12F3N5OS B12156081 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide](/img/structure/B12156081.png)
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing an indole nucleus.
Structure: The compound consists of an indole core with additional functional groups attacheda 1,2,4-triazole ring, an amino group, and fluorine atoms. The specific arrangement of these groups gives rise to its unique properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps One common approach is to start with commercially available starting materials and build up the structure
Reaction Conditions: These would depend on the specific synthetic route chosen, but typical conditions involve reactions like nucleophilic substitution, cyclization, and condensation.
Chemical Reactions Analysis
Reactivity: The compound’s reactivity depends on its functional groups. It may undergo reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: For indole derivatives, reagents like Lewis acids, bases, and transition metal catalysts are often used. Conditions vary based on the desired transformation.
Major Products: The specific products formed during reactions would depend on the reaction type and conditions. Further research would be needed to provide precise details.
Scientific Research Applications
Chemistry: Indole derivatives find applications in medicinal chemistry, as they often interact with biological receptors. Researchers explore their potential as drug candidates.
Biology: These compounds may exhibit antiviral, anti-inflammatory, and antioxidant activities. They could be useful in drug development.
Medicine: While I don’t have direct information on this compound, indole derivatives have been investigated for their potential therapeutic effects.
Industry: Indole derivatives might serve as intermediates in the synthesis of other compounds or as functional materials.
Mechanism of Action
- Unfortunately, I couldn’t find specific information on the mechanism of action for this compound. understanding its interactions with biological targets would be crucial for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives share structural features. For instance, compounds like indomethacin, tryptophan, and serotonin contain the indole nucleus. Comparing their properties and activities could highlight the uniqueness of our compound.
Properties
Molecular Formula |
C16H12F3N5OS |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H12F3N5OS/c17-11-4-2-1-3-10(11)15-22-23-16(24(15)20)26-8-14(25)21-9-5-6-12(18)13(19)7-9/h1-7H,8,20H2,(H,21,25) |
InChI Key |
RDPOSYVJDGGGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Benzyloxy)-3-methoxyphenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155999.png)

![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12156007.png)
![{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B12156013.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acet amide](/img/structure/B12156015.png)
![N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12156021.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B12156037.png)
![tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12156038.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12156042.png)
![(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156054.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12156060.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12156065.png)
![1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12156078.png)
